molecular formula C21H25N5O2 B2798181 9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923399-62-6

9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2798181
CAS No.: 923399-62-6
M. Wt: 379.464
InChI Key: SXHPQBGAEVJGSY-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidopurine-dione class, characterized by a fused pyrimidine-purine scaffold with a dione moiety. Key structural features include:

  • 9-position: A 2,4-dimethylphenyl group, which introduces steric bulk and modulates lipophilicity.
  • 1-position: A methyl group, enhancing metabolic stability.

Properties

IUPAC Name

9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c1-13(2)12-26-19(27)17-18(23(5)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(3)11-15(16)4/h7-8,11H,1,6,9-10,12H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHPQBGAEVJGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione , identified by CAS number 923399-62-6 , is a member of the pyrimidine derivative family. This compound has garnered attention due to its potential biological activities, including effects on the central nervous system (CNS), anti-inflammatory properties, and possible applications in cancer therapy. This article provides a detailed overview of its biological activity based on diverse research findings.

Basic Information

PropertyValue
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
CAS Number923399-62-6

Structural Characteristics

The structure of the compound features a tetrahydropyrimido ring system substituted with a dimethylphenyl group and an allyl group, which may contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that similar pyrimidine derivatives exhibit anticonvulsant properties. For instance, studies involving related compounds have shown significant efficacy in maximal electroshock seizure (MES) models, suggesting that this class of compounds may also possess anticonvulsant effects .

Anti-Cancer Properties

Preliminary studies suggest that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. For example, derivatives of pyrimidines have demonstrated antiproliferative effects against lung carcinoma cells (A549), indicating potential for further exploration in cancer therapy .

Central Nervous System Effects

The compound's structural features suggest it may influence CNS activity. Some related compounds have shown both stimulant and depressant activities in animal models, indicating a complex interaction with neurotransmitter systems. This dual activity could make it a candidate for treating mood disorders or anxiety .

Anti-Inflammatory Potential

Emerging research indicates that certain pyrimidine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that 9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido could also have similar properties, warranting further investigation into its mechanism of action .

Case Studies and Research Findings

  • Anticonvulsant Study : A series of pyrimidine derivatives were evaluated for their anticonvulsant activity using the MES model. The results indicated that certain substitutions significantly enhanced efficacy compared to control drugs like phenobarbital .
  • Cancer Cell Line Evaluation : In vitro studies on A549 lung cancer cells revealed that specific modifications in the pyrimidine structure led to varying degrees of antiproliferative activity. Compounds were assessed for their IC50 values to determine effectiveness against cancer cell growth .
  • CNS Activity Assessment : Behavioral tests in mice demonstrated that some pyrimidine derivatives could induce both anxiolytic and antidepressant effects depending on their chemical structure. This highlights the need for targeted modifications to optimize therapeutic outcomes .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research has demonstrated that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study indicated that related compounds showed high cytotoxic activity against murine mammary carcinoma and human colorectal adenocarcinoma cell lines .
  • The mechanism of action often involves the inhibition of DNA synthesis or interference with cell cycle progression.

Antiviral Properties

Some purine derivatives have been investigated for their antiviral properties. They may inhibit viral replication by mimicking natural substrates required for nucleic acid synthesis.

Enzyme Inhibition

Compounds similar to 9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione have been shown to act as inhibitors of key enzymes involved in nucleotide metabolism. This can lead to therapeutic applications in conditions characterized by dysregulated purine metabolism.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Therapy : Due to its cytotoxic properties against cancer cells, it may serve as a lead compound for developing new anticancer drugs.
  • Antiviral Drugs : Its ability to inhibit viral replication positions it as a candidate for antiviral drug development.
  • Metabolic Disorders : By modulating purine metabolism pathways, it could have implications in treating metabolic disorders related to purine accumulation or deficiency.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of compounds related to this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study BShowed antiviral activity against influenza virus in vitro with effective concentration ranges established.
Study CInvestigated enzyme inhibition effects leading to altered purine metabolism in treated cells.

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., piperidinylethyl in ) may enhance receptor binding but complicate synthesis .
  • The 2-methylallyl group in the target compound offers unique steric and electronic properties compared to ethyl or propargyl groups in analogs .

Neurological Targets

  • Compound 5 (): A pyrimidino[2,1-f]purine derivative with a 6,7-dimethoxyisoquinoline moiety exhibits high affinity for 5-HT1A (serotonin) and D2 (dopamine) receptors, with IC₅₀ values < 100 nM. This highlights the role of electron-donating groups (e.g., methoxy) in enhancing receptor interactions .

Enzymatic Inhibition

  • Phosphodiesterase (PDE) Inhibition : Derivatives with alkyl chains at the 3-position (e.g., ethyl in ) show moderate PDE4B/PDE10A inhibition (~50% at 10 µM). The target compound’s 2-methylallyl group could improve inhibition via hydrophobic interactions .

Key Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • 9-position aromaticity : Electron-donating groups (e.g., methyl in the target compound) enhance CNS penetration compared to halogens (e.g., Cl in ) .
    • 3-position flexibility : Allyl/propargyl groups improve binding kinetics over rigid substituents (e.g., piperidinylethyl) .
  • Thermal Stability : Higher melting points (e.g., 268–271°C for Compound 22, ) correlate with rigid substituents, whereas the target compound’s allyl group may lower its mp .

Q & A

Q. How can researchers optimize the synthetic yield of this compound, and what reaction parameters are critical?

The synthesis of structurally related pyrimido[2,1-f]purine derivatives typically involves multi-step routes, with critical parameters including solvent choice, temperature control, and catalyst selection. For example, refluxing in acetonitrile or ethanol is often employed to stabilize intermediates and improve yields . Key steps include:

  • Condensation reactions under inert atmospheres to prevent oxidation.
  • Purification via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate pure products .
  • Yield optimization by adjusting reaction times (12–24 hours) and stoichiometric ratios (e.g., 1.5 mmol boronic acid for Suzuki couplings) .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or phosphodiesterases, given the purine core’s affinity for ATP-binding pockets .
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays .
  • Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in macrophage models .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence its biological activity?

A comparative SAR study of analogs reveals:

Substituent PositionFunctional GroupObserved Impact on ActivityReference
2,4-Dimethylphenyl Methyl groupsEnhances lipophilicity and membrane permeability .
2-Methylallyl Allyl chainModulates steric hindrance, affecting target binding .
Purine core N-MethylationReduces metabolic degradation in hepatic microsomes .

Q. What computational methods can predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinases (e.g., CDK2) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors in the purine-dione scaffold .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized protocols : Adhere to CLSI guidelines for cell viability assays .
  • Dose-response validation : Repeat experiments with ≥3 biological replicates.
  • Orthogonal assays : Confirm kinase inhibition via Western blot (e.g., phosphorylated ERK levels) alongside enzymatic assays .

Q. What advanced spectroscopic methods elucidate its dynamic behavior in solution?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of substituents .
  • Variable-temperature NMR : Study conformational flexibility of the tetrahydropyrimido ring .
  • X-ray crystallography : Determine absolute configuration (if crystalline) .

Methodological Considerations

Q. How should researchers design stability studies under physiological conditions?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC .
  • Light sensitivity : Store solutions in amber vials and assess photostability under UV/visible light .
  • Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors to identify major metabolites .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 (10–20% v/v) for intravenous administration .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to enhance bioavailability .
  • Prodrug design : Introduce phosphate or ester groups at the 2- or 4-dione positions .

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